molecular formula C16H17N5O3S B6100793 N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide

N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide

カタログ番号 B6100793
分子量: 359.4 g/mol
InChIキー: JKAYNJKHQMRSBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide, commonly known as Efonidipine, is a calcium channel blocker used for the treatment of hypertension. It is a potent vasodilator that works by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to relaxation of the blood vessels and reduction in blood pressure. Efonidipine was first synthesized in 1995 by a Japanese pharmaceutical company, Sankyo Co. Ltd. Since then, extensive research has been conducted on its synthesis, mechanism of action, and therapeutic applications.

作用機序

Efonidipine works by selectively blocking L-type calcium channels in vascular smooth muscle cells. This leads to a decrease in the influx of calcium ions into the cells, which ultimately results in relaxation of the blood vessels and a reduction in blood pressure. Unlike other calcium channel blockers, Efonidipine also has a weak inhibitory effect on T-type calcium channels, which may contribute to its antihypertensive effects.
Biochemical and Physiological Effects
In addition to its antihypertensive effects, Efonidipine has been found to have other biochemical and physiological effects. Studies have shown that it can improve endothelial function by increasing the production of nitric oxide, a potent vasodilator. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of atherosclerosis and other inflammatory conditions.

実験室実験の利点と制限

Efonidipine has several advantages for use in laboratory experiments. It is a potent and selective calcium channel blocker that can be used to investigate the role of calcium channels in various physiological processes. It has also been found to have a favorable safety profile with minimal side effects. However, its use may be limited by its high cost and limited availability in some regions.

将来の方向性

There are several future directions for research on Efonidipine. One area of interest is its potential use in the treatment of other cardiovascular diseases, such as heart failure and angina. Another area of research is the development of new formulations and delivery methods that may improve its efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects and to identify new targets for drug development.

合成法

The synthesis of Efonidipine involves a multi-step process that begins with the reaction of 2-ethylphenylhydrazine with 2-nitrobenzaldehyde to form 2-(2-ethylphenyl) hydrazono-2-nitrobenzene. This compound is then treated with sodium methoxide to form 2-(2-ethylphenyl) hydrazono-2-nitrophenol, which is further reacted with 4-methoxybenzenesulfonyl chloride to form Efonidipine.

科学的研究の応用

Efonidipine has been extensively studied for its therapeutic potential in the treatment of hypertension. Several clinical trials have demonstrated its efficacy in reducing blood pressure in patients with mild to moderate hypertension. In addition, it has been found to have a favorable safety profile with minimal side effects.

特性

IUPAC Name

N-[2-(2-ethyltetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-3-21-18-16(17-20-21)14-6-4-5-7-15(14)19-25(22,23)13-10-8-12(24-2)9-11-13/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAYNJKHQMRSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。